molecular formula C11H9F3N2O3 B12510624 4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid

4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid

Cat. No.: B12510624
M. Wt: 274.20 g/mol
InChI Key: BLIQDCDEUPEGRX-UHFFFAOYSA-N
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Description

4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid is a complex organic compound characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) as a base. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature for 2-3 hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F3N2O3

Molecular Weight

274.20 g/mol

IUPAC Name

4-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H9F3N2O3/c1-6-7(16-9(17)4-5-10(18)19)2-3-8(15-6)11(12,13)14/h2-5H,1H3,(H,16,17)(H,18,19)

InChI Key

BLIQDCDEUPEGRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)C=CC(=O)O

Origin of Product

United States

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